molecular formula C17H20O3 B023627 1,3-Bis(benzyloxy)-2-propanol CAS No. 6972-79-8

1,3-Bis(benzyloxy)-2-propanol

Cat. No. B023627
CAS RN: 6972-79-8
M. Wt: 272.34 g/mol
InChI Key: ARLSYSVVBAMYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(benzyloxy)-2-propanol is a chemical compound that serves as a critical intermediate in the synthesis of various complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Synthesis Analysis

The synthesis of compounds similar to 1,3-Bis(benzyloxy)-2-propanol often involves oxidative coupling reactions. For example, the oxidative coupling of N,N-dialkylanilines promoted by 1,8-Bis(diphenylmethylium)naphthalenediyl dications results in para-coupled bisanilines, benzidines, in good to excellent yield. This process highlights the synthetic utility of cyclic ether precursors and silylating reagents under anhydrous conditions for producing complex organic molecules (Saitoh, Yoshida, & Ichikawa, 2004).

Molecular Structure Analysis

Molecular structure analysis of 1,3-Bis(benzyloxy)-2-propanol and related compounds often involves X-ray crystallography or computational modeling to determine the arrangement of atoms within the molecule. For instance, the crystal structure of 1,3-bis[2-(pyrrol-2-carbonyloxy)ethoxy]benzene was determined, providing insights into the molecular arrangement and potential reactivity patterns (Sun, Dong, Guo, & Yin, 2010).

Chemical Reactions and Properties

Chemical reactions involving 1,3-Bis(benzyloxy)-2-propanol derivatives are diverse, including oxidation, reduction, and coupling reactions. For example, bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate acts as a mild and efficient oxidant for cleaving nitrogen double bonds and oxidizing alcohols under anhydrous conditions (Hajipour, Baltork, & Kianfar, 1998).

Physical Properties Analysis

The physical properties of 1,3-Bis(benzyloxy)-2-propanol and its derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in chemical synthesis. These properties can be determined through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of 1,3-Bis(benzyloxy)-2-propanol, are fundamental to its utility in synthetic chemistry. Studies on compounds like bis(1,3-dioxan-2-yl)arenes as precursors to linked porphyrins offer insights into the reactivity patterns and potential applications of similar molecules (Jene & Ibers, 1999).

Scientific Research Applications

Application 1: Photocatalytic Properties

  • Summary of the Application : The compound 1,3-Bis(4′-carboxylatophenoxy)benzene, which could potentially be synthesized from 1,3-Bis(benzyloxy)-2-propanol, has been used in the synthesis of coordination polymers (CPs). These CPs have emerged as a peculiar category of multidimensional materials used as photocatalysts for assorted classes of lethal aromatic dyes .
  • Methods of Application : Two new d10-configuration based coordination polymers with formula [Zn(L)(bip)·H2O] and [Cd3(L)3(bip)2(H2O)2] (H2L = 1,3-bis(4′-carboxylatophenoxy)benzene and bip = 3,5-bis(1-imidazoly)pyridine) have been reported and characterized using microanalyses, FTIR and single crystal X-ray diffraction .
  • Results or Outcomes : The photocatalysis experiments indicate that the percentage degradation of MB is 35.92% and 72.02% in the presence of CPs 1 and 2, respectively, for a time period of 100 min, while in the absence of these CPs the percentage degradation is merely 11.49% .

Application 2: Antifungal Compounds

  • Summary of the Application : A novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, which could potentially be synthesized from 1,3-Bis(benzyloxy)-2-propanol, was synthesized and evaluated for their antifungal properties .
  • Methods of Application : The compounds were synthesized from 1-aryl-1,3-diazidopropan-2-ol derivatives and diverse alkynes using copper catalyzed azide-alkyne cycloaddition in the key step .
  • Results or Outcomes : Most of the synthesized compounds showed high activity against Candida spp. strains at a 0.04–0.5 μg/mL concentration range compared to Itraconazole and Fluconazole (MIC 2.56 and 1.28 g/mL, respectively), which were used as reference compounds .

Application 3: Antioxidant and Antimicrobial Properties

  • Summary of the Application : Salen complexes, which could potentially be synthesized from 1,3-Bis(benzyloxy)-2-propanol, have been used in the search for reactive oxygen species associated with various health issues like heart problems, neurological disorders, inflammation, and aging .
  • Methods of Application : Three mixed complexes were synthesized using a Schiff base (salen) and a sugar (D-glucose) with Co (II), Ni (II), and Cu (II) ions. These complexes were then diagnosed by different analytical and spectral techniques .
  • Results or Outcomes : The metal complexes exhibited strong antimicrobial and antioxidant properties when compared to standard drugs. The like-superoxide and catalyst mimetic complexes were screened using DPPH ABTS, revealing their effectiveness .

Application 4: Group Transfer Polymerization

  • Summary of the Application : Group Transfer Polymerization (GTP) is a method for the upscale and cost-reducing synthesis of acrylic polymers. A silyl ketene acetal compound, which could potentially be synthesized from 1,3-Bis(benzyloxy)-2-propanol, is used as an initiator in this process .
  • Methods of Application : In the GTP process, a silyl ketene acetal compound is used as an initiator and a Lewis base/acid as the catalysts, and polymerizations can be operated at advantageously moderate temperatures when compared with the conventional living anionic polymerizations of acrylic monomers .
  • Results or Outcomes : GTP had attracted great attention and was evaluated as “the first new approach to polymers to occur in several decades” from the academic viewpoint by polymer chemists, because of its excellent performance for “living control” under moderate polymerization conditions .

Application 5: Synthesis of Fully Arylated (Hetero)arenes

  • Summary of the Application : Arylated (hetero)arenes are important structures in organic chemistry and materials science. They can potentially be synthesized from 1,3-Bis(benzyloxy)-2-propanol .

Application 6: Group Transfer Polymerization

  • Summary of the Application : Group Transfer Polymerization (GTP) is a method for the upscale and cost-reducing synthesis of acrylic polymers. A silyl ketene acetal compound, which could potentially be synthesized from 1,3-Bis(benzyloxy)-2-propanol, is used as an initiator in this process .
  • Methods of Application : In the GTP process, a silyl ketene acetal compound is used as an initiator and a Lewis base/acid as the catalysts, and polymerizations can be operated at advantageously moderate temperatures when compared with the conventional living anionic polymerizations of acrylic monomers .
  • Results or Outcomes : GTP had attracted great attention and was evaluated as “the first new approach to polymers to occur in several decades” from the academic viewpoint by polymer chemists, because of its excellent performance for “living control” under moderate polymerization conditions .

properties

IUPAC Name

1,3-bis(phenylmethoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLSYSVVBAMYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073990
Record name 2-Propanol, 1,3-bis(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(benzyloxy)-2-propanol

CAS RN

6972-79-8
Record name 1,3-Bis(phenylmethoxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6972-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1,3-bis(phenylmethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6972-79-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1,3-bis(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(benzyloxy)-2-propanol
Reactant of Route 2
Reactant of Route 2
1,3-Bis(benzyloxy)-2-propanol
Reactant of Route 3
Reactant of Route 3
1,3-Bis(benzyloxy)-2-propanol
Reactant of Route 4
Reactant of Route 4
1,3-Bis(benzyloxy)-2-propanol
Reactant of Route 5
Reactant of Route 5
1,3-Bis(benzyloxy)-2-propanol
Reactant of Route 6
Reactant of Route 6
1,3-Bis(benzyloxy)-2-propanol

Citations

For This Compound
8
Citations
JL Kelley, JA Linn, L Beauchamp, P Collins… - Nucleosides & …, 1989 - Taylor & Francis
The synthesis and antiherpetic activity of 9-[[[2-hydroxy-1-(hydroxymethyl)ethyl]thio]methy1]guanine (4) and 1-[[[2-hydroxy-1-(hydroxymethyl)ethyl]thio]methy]cytosine (6), the side-chain …
Number of citations: 3 www.tandfonline.com
M Kubota, A Sakamoto, M Komatsu, K Maeno… - Journal of Oleo …, 2014 - jstage.jst.go.jp
The selective preparation of monobenzyl glyceryl ethers, which are potential commodity chemicals with special functions, was explored to find new applications for glycerol. Among the …
Number of citations: 6 www.jstage.jst.go.jp
BL Rai, LS Dekhordi, H Khodr, Y Jin… - Journal of medicinal …, 1998 - ACS Publications
The synthesis of a range of 3-hydroxy-4(1H)-pyridinones with potential for the chelation of iron(III) is described. The pK a values of respective ligands and the stability constants of their …
Number of citations: 120 pubs.acs.org
K Gardikis, S Hatziantoniou, M Bucos, D Fessas… - Journal of …, 2010 - Elsevier
Liposomal locked-in dendrimers (LLDs), the combination of liposomes and dendrimers in one formulation, represents a relatively new term in the drug carrier technology. LLDs …
Number of citations: 64 www.sciencedirect.com
DW Kim, Y Kang, MY Jin, S Seok… - Journal of applied …, 2004 - Wiley Online Library
Two hyperbranched molecules, benzenetricarboxylic acid dendritic benzyl ether ester (BTRC–BE) and benzenetricarboxylic acid polyethylene glycol ester (BTRC–PEG), were prepared …
Number of citations: 11 onlinelibrary.wiley.com
M Martić, L Pernot, Y Westermaier… - … and Nucleic Acids, 2011 - Taylor & Francis
Novel C-6 substituted pyrimidine derivatives are good substrates of herpes simplex virus type 1 thymidine kinase (HSV1-TK). Enzyme kinetic experiments showed that our lead …
Number of citations: 11 www.tandfonline.com
M Martić - 2008 - research-collection.ethz.ch
Gene therapy offers a promising new treatment modality for a variety of inherited and acquired disorders. All of the gene therapy approaches are based on the common strategy to use …
Number of citations: 1 www.research-collection.ethz.ch
H Hattori, T Matsushita, K Yoshitomi, A Katagiri… - …, 2012 - thieme-connect.com
Acid-catalyzed equilibrium of a mixture of 1,2- and 1,3-methyleneglycerol in 1,4-dioxane affords predominantly the 1,3-isomer via bridged acetal exchange. The minor 1,2-isomer is …
Number of citations: 6 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.